(1S,3R)-3-(1-Aminoethyl)-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride
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Description
(1S,3R)-3-(1-Aminoethyl)-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.7. The purity is usually 95%.
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Scientific Research Applications
Diagnostic Applications in Prostate Carcinoma
The compound, related to anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (anti-3-18F-FACBC), has been extensively studied for its application in positron emission tomography/computed tomography (PET/CT) for detecting prostate carcinoma relapse. Research indicates that 18F-FACBC PET/CT has shown high sensitivity and specificity in detecting prostate carcinoma recurrence, making it a valuable non-invasive, metabolic imaging technique for this purpose (Ren et al., 2016).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including compounds similar to (1S,3R)-3-(1-Aminoethyl)-2,2-dimethylcyclobutane-1-carboxylic acid; hydrochloride, are significant due to their biorenewable chemical nature and usage as precursors for various industrial chemicals. However, their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae are noteworthy, especially given their potency as microbial inhibitors. This has led to research focused on understanding the mechanisms of biocatalyst inhibition by these carboxylic acids and identifying metabolic engineering strategies to increase microbial robustness (Jarboe et al., 2013).
Antioxidant, Antimicrobial, and Cytotoxic Activity
Natural carboxylic acids derived from plants, structurally related to the compound , have been recognized for their significant biological activities. These activities range from antioxidant and antimicrobial properties to cytotoxic effects against cancer cells. Studies have investigated the correlation between the structure of these carboxylic acids and their bioactivity, providing insights into their potential therapeutic applications (Godlewska-Żyłkiewicz et al., 2020).
Drug Synthesis Applications
The versatility of carboxylic acids, including (1S,3R)-3-(1-Aminoethyl)-2,2-dimethylcyclobutane-1-carboxylic acid; hydrochloride, is also evident in drug synthesis. Levulinic acid (LEV), possessing carbonyl and carboxyl functional groups similar to the compound , demonstrates flexibility and diversity in drug synthesis. It has been utilized in cancer treatment, medical materials, and other medical fields, showcasing its potential in simplifying drug synthesis steps and reducing costs (Zhang et al., 2021).
Properties
IUPAC Name |
(1S,3R)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-5(10)6-4-7(8(11)12)9(6,2)3;/h5-7H,4,10H2,1-3H3,(H,11,12);1H/t5?,6-,7+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWFGORIJJVNEW-NIRWGFNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(C1(C)C)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@@H]1C[C@@H](C1(C)C)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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